2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused with a 1,3-dioxole ring. It also has a piperazine ring, which is a heterocyclic amine, and a thiophene ring, which is a sulfur-containing aromatic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired stereochemistry and the availability of starting materials .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of aromatic rings could lead to delocalized pi electrons, contributing to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the piperazine ring might undergo reactions typical of amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
It’s worth noting that the efficacy of similar compounds has been evaluated in various cancer cell lines , suggesting that the cellular environment can influence their action.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S.ClH/c21-14(17-2-1-9-25-17)11-19-5-7-20(8-6-19)18(22)13-3-4-15-16(10-13)24-12-23-15;/h1-4,9-10,14,21H,5-8,11-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQIWBUDIWSLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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